3-[(4-Chlorophenyl)methyl]pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXQLOQSXXOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363395 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61713-41-5 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "3-[(4-Chlorophenyl)methyl]pentane-2,4-dione" are not available within the provided search results, the available literature does offer some insights regarding this compound and related chemical compounds.
Structural and Chemical Properties:
- IUPAC Name The IUPAC name for this compound is this compound .
- Molecular Formula The molecular formula is C12H13ClO2 .
- Synonyms Some synonyms include 3-(4-chlorobenzyl)pentane-2,4-dione and 3-(4-chlorobenzyl)-2,4-pentanedione .
- Computed Descriptors Computed descriptors include InChI (InChI=1S/C12H13ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3), InChIKey (OUSXQLOQSXXOEC-UHFFFAOYSA-N), and SMILES (CC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C) .
Related Research and Applications:
- Synthesis of Pyrazoles This compound is related to pyrazoles derived from 3-(2-(4-bromophenyl)hydrazinylidene)pentane-2,4-dione, which are synthesized and characterized using various analytical and spectroscopic techniques .
- Metal Complexes Research has been conducted on metal complexes of 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, exploring their synthesis, characterization, and biological activities. These complexes have been studied using elemental analysis, molar conductivity, magnetic moment measurements, UV-Vis, FT-IR, and 1H NMR, as well as TG-DTG techniques .
- Antimicrobial Activity The antimicrobial activity of the synthesized ligand and its complexes were screened against selected kinds of bacteria and fungi .
- Crystal Structure The crystal structure of a related compound, 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, has been studied, revealing dihedral angles between the chlorobenzene ring and p-methylphenyl rings .
- Other Applications this compound may have applications in mesoporous materials, metals and metal alloys, and nano minerals .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Comparative Data for Pentane-2,4-dione Derivatives
Notes:
- Thio vs. Alkoxy Derivatives : Thio derivatives (e.g., 3-[(4-Chlorophenyl)thio]pentane-2,4-dione) exhibit higher crystallinity and melting points compared to alkoxy analogs, which are typically oils. This is attributed to stronger intermolecular interactions (e.g., van der Waals forces) in thio compounds .
- Chlorine Position : Para-substituted chloro derivatives (e.g., 4-Cl) show distinct aromatic coupling patterns (J = 8.8 Hz) in NMR, whereas meta-substituted analogs (e.g., 3-Cl) may exhibit altered electronic effects but lack detailed spectral data in the evidence .
- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4-hydroxy-3-methoxy) display increased polarity and hydrogen bond acidity, influencing solubility and coordination behavior .
Key Observations :
- Oxidative Sulfur Incorporation : Thio derivatives are synthesized via oxidative coupling using K₂S₂O₈ and I₂, enabling efficient S–S bond cleavage and substitution .
- Catalytic Aldol Reactions: Alkoxy and arylidene derivatives are formed using nanoporous aluminosilicate or FeCl₂ catalysts, highlighting the role of Lewis acids in promoting C–C bond formation .
Biological Activity
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, also known as a diketone derivative, has garnered attention in scientific research for its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, among other applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorinated phenyl group attached to a pentane backbone with two ketone functional groups. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival. This inhibition can lead to anticancer effects by disrupting the normal cellular processes that cancer cells exploit for growth.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Enzyme Modulation | Interacts with specific enzymes affecting metabolic pathways. |
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the compound's ability to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of key signaling pathways related to cell survival and proliferation .
- Antimicrobial Studies : Research has demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard antimicrobial susceptibility tests, showing promising results against resistant strains.
- Pharmacodynamics and Pharmacokinetics : Investigations into the pharmacodynamics of this compound are ongoing. Studies aim to elucidate its binding affinity with various biological macromolecules, which could provide insights into its therapeutic potential.
Future Directions in Research
Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways affected by this compound will enhance its development as a therapeutic agent.
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of the compound in a biological context.
- Synthesis of Derivatives : Exploring modifications to the chemical structure may yield derivatives with enhanced biological activity or reduced toxicity.
Q & A
Q. What are the optimized synthetic routes for 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, and how can reaction yields be improved?
Methodological Answer:
- Synthetic Route Optimization : A two-step approach involving alkylation and cyclization is commonly used. For analogs, sodium hydride and methyl halide have been employed to methylate intermediates, followed by hydrolysis to yield cyclized products .
- Yield Improvement : Vary reaction parameters such as temperature (e.g., 60–80°C for methylation), stoichiometry of sodium hydride (1.2–1.5 equivalents), and solvent polarity (THF vs. DMF). Monitor intermediates via TLC or HPLC to identify side products .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from chloroform-light petroleum mixtures, as demonstrated for structurally related diones .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify methylene protons (δ ~4.2–4.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm for 4-chlorophenyl). Compare with analogs like 3-(2-azidomethylphenyl)pentane-2,4-dione, where δ 4.24 ppm corresponds to CH2N3 .
- 13C NMR : Detect carbonyl carbons (C=O at ~196 ppm) and quaternary carbons (e.g., C(1) and C(3) at ~196.8 ppm) .
- IR Spectroscopy : Confirm ketone groups (C=O stretch ~1700 cm⁻¹) and absence of impurities (e.g., azide stretches at ~2100 cm⁻¹ in related compounds) .
- Elemental Analysis : Validate purity by matching experimental vs. calculated percentages of C, H, and N (e.g., ±0.3% deviation) .
Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The electron-withdrawing chloro group stabilizes the aromatic ring, reducing electrophilic substitution. Monitor stability via pH-dependent degradation studies (e.g., HCl/NaOH solutions at 25–50°C) .
- Basic Conditions : The methylene group adjacent to ketones may undergo enolate formation. Test reactivity with NaHCO3 or NaOH (1M) and analyze products via GC-MS to detect cleavage or rearrangement .
Advanced Research Questions
Q. What mechanistic insights exist for cyclization reactions involving this compound intermediates?
Methodological Answer:
- Kinetic Studies : Use stopped-flow NMR to track cyclization rates. For analogs like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, cyclization occurs via intramolecular aldol condensation, with rate constants dependent on solvent polarity .
- Isotopic Labeling : Introduce deuterium at the methylene position to study hydrogen transfer mechanisms. Compare with non-deuterated analogs using mass spectrometry .
Q. How can computational chemistry predict the environmental fate of this compound?
Methodological Answer:
- Molecular Modeling : Use Gaussian or ORCA to calculate logP (lipophilicity) and pKa. For analogs, logP values >2.5 suggest bioaccumulation potential .
- Degradation Pathways : Simulate hydrolysis/oxidation pathways with density functional theory (DFT). Compare with experimental data from HPLC-MS analysis of aged samples .
Q. What experimental designs are recommended for assessing the compound’s ecotoxicological impact?
Methodological Answer:
- Tiered Testing :
- Acute Toxicity : Use Daphnia magna (48-hour LC50) and algal growth inhibition tests (OECD 201/202).
- Chronic Toxicity : Expose zebrafish embryos (96-hour FET assay) to sublethal concentrations (0.1–10 mg/L) .
- Soil Microcosms : Evaluate biodegradation in loam soil (30% moisture, 25°C) over 60 days, measuring residual compound via LC-MS .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies :
- Substituent Variation : Replace 4-chlorophenyl with 4-methoxyphenyl or 2,4-difluorophenyl to modulate electron density. Test antimicrobial activity against E. coli and S. aureus .
- Ketone Functionalization : Convert diketones to hydrazones or thiosemicarbazones. For example, hydrazine derivatives of cyclohexane-1,3-dione showed enhanced antifungal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
